

Application Notes and Protocols for Sc-43

Chelation Chemistry with NODAGA

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Compound of Interest

Compound Name: Sc-43

Cat. No.: B3025652

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chelation of Scandium-43 (**Sc-43**) with the bifunctional chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). The information is intended to guide researchers in the development of **Sc-43** labeled radiopharmaceuticals for positron emission tomography (PET) imaging.

Introduction to Scandium-43 and NODAGA

Scandium-43 is a promising positron-emitting radionuclide for PET imaging. Its favorable decay characteristics, including a half-life of 3.89 hours and a lower average positron energy ($E_{\beta+av} = 476$ keV) compared to Scandium-44, offer the potential for high-resolution imaging with reduced patient dose.[1][2] The longer half-life compared to Gallium-68 ($t_{1/2} = 68$ min) allows for the imaging of biological processes with slower pharmacokinetics and facilitates centralized production and distribution of radiopharmaceuticals.[1][3]

NODAGA is a versatile bifunctional chelator that can be conjugated to various targeting biomolecules, such as peptides and antibodies. It forms stable complexes with a variety of radiometals, including **Sc-43**. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for scandium isotopes, NODAGA presents an alternative with potentially different labeling kinetics and in vivo performance.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the chelation of scandium isotopes with NODAGA-conjugated peptides, primarily based on studies with the chemically similar isotope Scandium-44. These values are expected to be highly comparable for Scandium-43.

Table 1: Radiolabeling Efficiency and Specific Activity

| Parameter | Value | Conditions | Reference |
|---|---|--|-----------|
| Radiochemical Yield (RCY) | >95% | 10 MBq Sc-44, 1 nmol NODAGA-peptide, pH 4.0-4.5, 95°C, 10 min | [6] |
| Specific Activity | Up to 10 MBq/nmol | [6] | |
| Labeling of NODAGA-peptides with ⁴⁴ Sc | More challenging than DOTA, not always reproducible at high specific activity | May be susceptible to metal ion impurities | [5][6] |

Table 2: In Vitro Stability of ⁴⁴Sc-NODAGA-Peptides

| Condition | % Intact Radioconjugate (Time) | Reference |
|---|---|-----------|
| 0.9% NaCl at 37°C | 77% (after >4 half-lives for ⁴⁴ Sc-NODAGA-RGD) | [5] |
| 0.9% NaCl at 37°C | 37% (after >4 half-lives for ⁴⁴ Sc-NODAGA-NOC) | [5] |
| Metal Challenge (10 mM Fe ³⁺ or Cu ²⁺) | Susceptible to transchelation | [5] |

Experimental Protocols

Radiolabeling of a NODAGA-conjugated Peptide with Sc-43

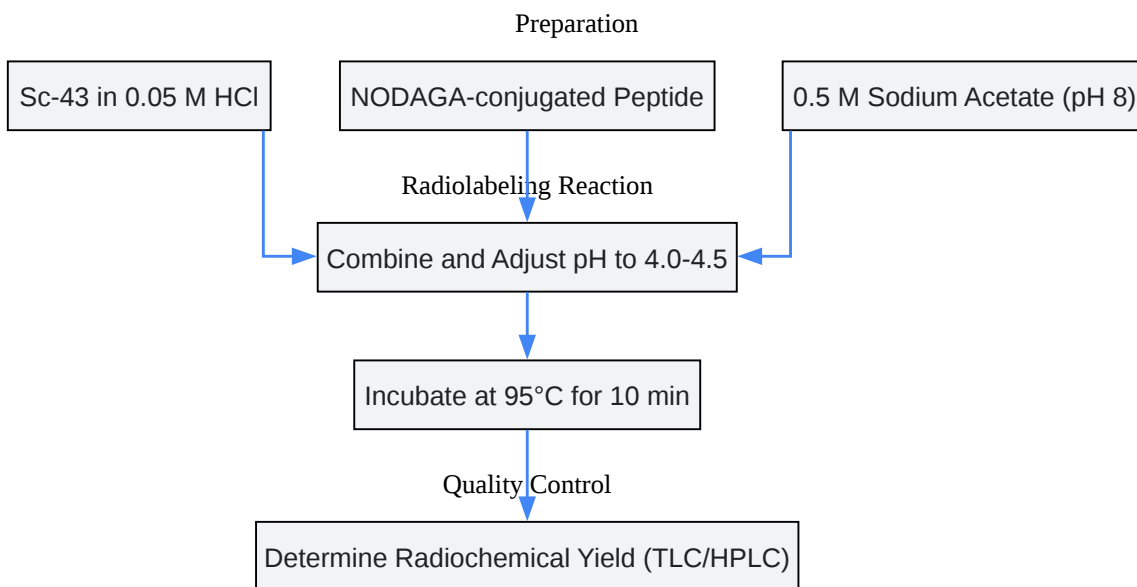
This protocol is adapted from studies with Scandium-44 and is expected to be directly applicable to Scandium-43.[\[6\]](#)

Materials:

- **Sc-43** in 0.05 M HCl
- NODAGA-conjugated peptide (1 mM stock solution)
- Sodium acetate solution (0.5 M, pH 8)
- Sterile, metal-free reaction vials
- Thermomixer or heating block

Procedure:

- In a sterile reaction vial, add the desired amount of **Sc-43** in 0.05 M HCl.
- Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate solution (0.5 M, pH 8). The typical ratio is 1:1 (v/v) of **Sc-43** solution to sodium acetate solution.
- Add the NODAGA-conjugated peptide to the reaction mixture to achieve the desired specific activity (e.g., up to 10 MBq/nmol).
- Incubate the reaction mixture at 95°C for 10 minutes with gentle agitation.
- After incubation, allow the reaction vial to cool to room temperature.
- Perform quality control to determine the radiochemical yield.



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Radiolabeling Workflow for Sc-43 with NODAGA-conjugates.

Purification of ^{43}Sc -NODAGA-Peptides

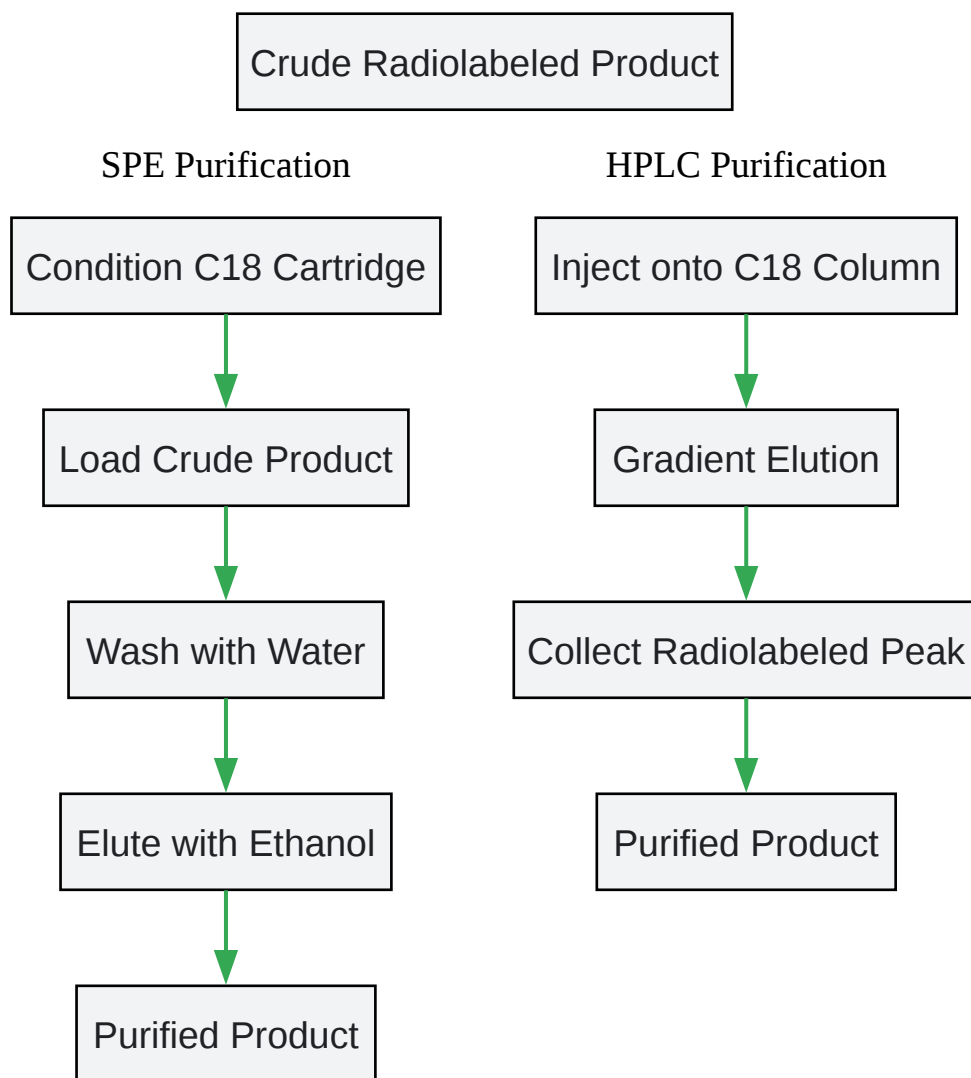
If the radiochemical yield is not sufficiently high, or if purification is required for in vivo studies, solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be used.

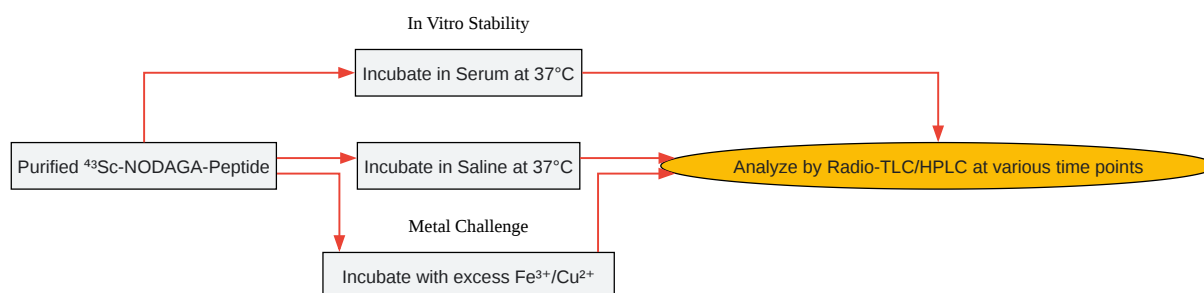
SPE Purification (using a C18 cartridge):

- Condition a C18 SPE cartridge with ethanol followed by water.
- Load the crude radiolabeling reaction mixture onto the cartridge.
- Wash the cartridge with water to remove unreacted **Sc-43** and other hydrophilic impurities.
- Elute the ^{43}Sc -NODAGA-peptide with an appropriate solvent, such as ethanol or an ethanol/water mixture.[7]

HPLC Purification:

- Column: C18 reversed-phase column (e.g., Xterra™ MS, C18, 5 μ m, 150 \times 4.6 mm).[6]
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[6]
- Mobile Phase B: Acetonitrile with 0.1% TFA.[6]
- Gradient: A typical gradient would be from 95% A and 5% B to 20% A and 80% B over 15 minutes.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection: In-line radioactivity detector and UV detector.





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